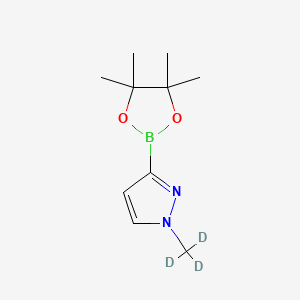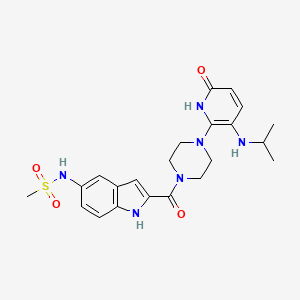![molecular formula C19H19F3N6O2 B13854634 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves several steps. One method includes the dissolution of ruxolitinib free base in a polar protic solvent such as methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, or 2-butanol, with ethanol being the preferred solvent at a temperature of 50°C . The L-tartaric acid solution is then added drop-wise, followed by stirring at 50°C for an additional hour. The solution is then cooled to 0-5°C to precipitate the product, which is kept at this temperature for 16 hours before isolating the ruxolitinib L-tartaric acid salt .
Chemical Reactions Analysis
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, phosphoric acid, fumaric acid, and L-tartaric acid . The major products formed from these reactions are different crystalline forms of the compound, which are used in pharmaceutically acceptable compositions .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a selective inhibitor of JAK1 and JAK2 enzymes, making it valuable in the treatment of myelofibrosis . Additionally, its crystalline forms are used in the preparation of pharmaceutically acceptable compositions .
Mechanism of Action
The mechanism of action of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves the selective inhibition of JAK1 and JAK2 enzymes . These enzymes play a crucial role in the signaling pathways that regulate various cellular processes, including growth, differentiation, and immune responses. By inhibiting these enzymes, the compound can effectively reduce the abnormal proliferation of cells in myelofibrosis .
Comparison with Similar Compounds
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile is unique due to its selective inhibition of JAK1 and JAK2 enzymes . Similar compounds include other JAK inhibitors such as tofacitinib and baricitinib, which also target JAK enzymes but may have different selectivity profiles and clinical applications . The uniqueness of this compound lies in its specific application for the treatment of myelofibrosis .
Properties
Molecular Formula |
C19H19F3N6O2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7) |
InChI Key |
YCYDUYFWWXXNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


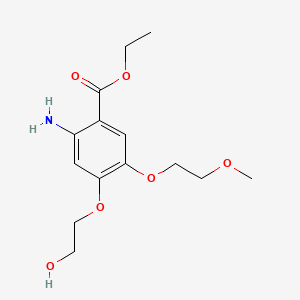
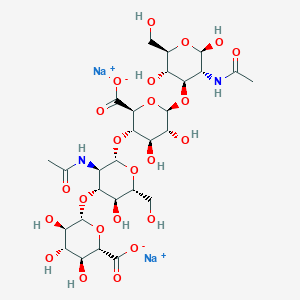

![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
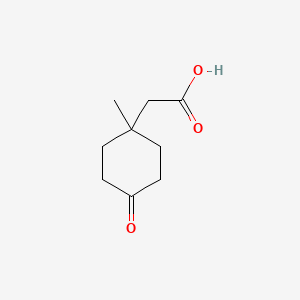
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
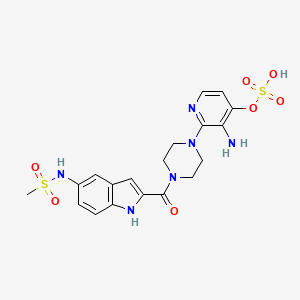
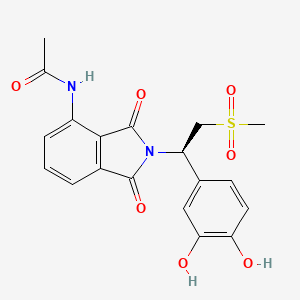
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
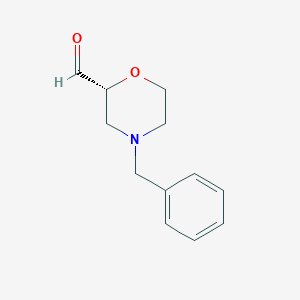
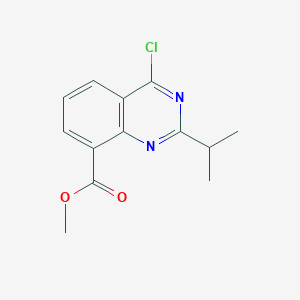
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
